Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic structure combining a cyclopropane ring fused with a tetrahydrofuran-like ring. The molecule features a methyl ester group at the 2-position, a chlorine substituent at the 2-position, and a methyl group at the 4-position.
Spirocyclic compounds like this are valued in medicinal chemistry for their conformational rigidity, which can enhance binding specificity in drug design . However, the chlorine substituent introduces unique challenges in synthesis and stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C8H11ClO4 |
|---|---|
Molecular Weight |
206.62 g/mol |
IUPAC Name |
methyl 2-chloro-7-methyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO4/c1-5-7(3-4-12-5)8(9,13-7)6(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
WEPSXKPXPPDXQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCO1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The dioxaspiro ring system can be susceptible to oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the dioxaspiro ring.
Hydrolysis Products: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate largely depends on its specific application and the context in which it is used. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate with structurally related spirocyclic esters, highlighting key differences in substituents, molecular properties, and applications:
Key Findings:
Substituent Effects: The chlorine atom in the target compound increases molecular weight by ~34.44 g/mol compared to the non-chlorinated Methyl 4,4-dimethyl analog. Methyl groups at the 4,4- or 7,7-positions (e.g., in CAS 1865632-96-7 and 1934429-47-6) improve thermal stability but reduce conformational flexibility compared to the 4-methyl/2-chloro variant .
notes discontinuation of simpler analogs (e.g., Methyl 2-methyl-...), possibly due to low yields or instability . Ethyl ester derivatives (e.g., CAS 1858436-35-7) offer improved solubility in organic solvents, making them preferable for certain industrial applications .
Pharmaceutical Relevance: Spirocyclic esters are critical intermediates in drug discovery. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 236406-55-6) is a featured building block in kinase inhibitors . The chlorine in the target compound may enable unique interactions in bioactive molecules.
Biological Activity
Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique spirocyclic structure. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₃ClO₄
- Molecular Weight : 206.62 g/mol
- CAS Number : 1697229-51-8
Synthesis Methods
The synthesis of this compound typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions. One common approach is to use methyl chloroformate in the presence of a base to facilitate the formation of the spirocyclic structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially acting as an inhibitor or modulator of various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways.
Biological Activity and Research Findings
Research into the biological activity of this compound has revealed several promising findings:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : There is evidence indicating that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity Studies : In vitro studies have demonstrated cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammation markers | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into its anti-inflammatory effects revealed that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, indicating its potential for therapeutic use in inflammatory disorders.
Future Directions
The unique structure and promising biological activities of this compound warrant further investigation. Future research should focus on:
- In vivo studies to validate the efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways affected by this compound.
- Structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl 2-chloro-4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate?
Answer: The synthesis of spirocyclic compounds like this typically involves cycloaddition or ring-closing strategies. For example, intramolecular nucleophilic substitution or acid-catalyzed cyclization of precursor diols or ketones can yield the dioxaspiro framework. Chlorination at the 2-position may employ reagents like SOCl₂ or PCl₃ under anhydrous conditions . Key challenges include controlling stereochemistry and minimizing side reactions; anhydrous solvents (e.g., THF or DCM) and low temperatures (0–5°C) are recommended. Characterization via H/C NMR and HRMS is critical to confirm regiochemistry and purity .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise determination of bond angles and torsion angles in the spiro system . If crystals are unavailable, advanced NMR techniques (e.g., NOESY or COSY) can resolve spatial proximities, while IR spectroscopy identifies functional groups like ester carbonyls (~1740 cm⁻¹) .
Q. What are common contradictions in spectral data for this compound, and how can they be resolved?
Answer: Discrepancies in NMR shifts (e.g., unexpected splitting or integration) often arise from dynamic stereochemistry or solvent effects. For instance, the methyl group at the 4-position may exhibit diastereotopic splitting in chiral environments. Computational tools like DFT (Density Functional Theory) can simulate NMR spectra to validate experimental data . Contradictions between calculated and observed melting points may indicate polymorphism, requiring differential scanning calorimetry (DSC) for resolution .
Advanced Research Questions
Q. How does the spirocyclic conformation influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The rigid spiro framework restricts rotational freedom, favoring specific transition states. For example, the 2-chloro substituent’s axial/equatorial orientation affects its accessibility to nucleophiles. Studies on analogous bicyclic esters show that axial chlorides undergo SN₂ reactions faster due to reduced steric hindrance . Kinetic experiments (e.g., monitoring reaction rates in polar aprotic solvents like DMSO) can quantify these effects.
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereogenic centers?
Answer: Chiral auxiliaries or asymmetric catalysis are critical. For example, using a chiral Lewis acid catalyst (e.g., BINOL-derived catalysts) during cyclization can induce enantioselectivity. HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is essential for analyzing enantiomeric excess (ee). Recent work on spirocyclic β-lactams achieved >95% ee via Pd-catalyzed asymmetric allylic alkylation .
Q. How can computational modeling predict the compound’s biological activity or interaction with enzymes?
Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with biological targets. For instance, the dioxaspiro ring’s oxygens may form hydrogen bonds with protease active sites. QSAR (Quantitative Structure-Activity Relationship) studies on structurally related spiro compounds (e.g., nematicidal agents) suggest that electron-withdrawing groups enhance activity . Free energy calculations (MM-PBSA) further refine binding affinity predictions .
Q. What are the implications of the compound’s stability under varying pH conditions for storage and experimental use?
Answer: The ester group is prone to hydrolysis under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show that neutral buffers (pH 6–8) and inert atmospheres (N₂) minimize degradation. LC-MS can identify degradation products, such as the carboxylic acid derivative formed via ester cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
